Fidaxomicin-d7

LC-MS/MS bioanalysis Analytical method validation Reference standard procurement

Fidaxomicin-d7 (CAS 2143934-06-7) is a deuterium-labeled analog of fidaxomicin, a macrocyclic RNA polymerase inhibitor antibiotic used clinically for Clostridium difficile infections. The compound contains seven deuterium atoms substituted at specific positions, yielding a molecular weight of 1065.09 Da, compared to 1058.04 Da for unlabeled fidaxomicin.

Molecular Formula C52H74Cl2O18
Molecular Weight 1065.1 g/mol
Cat. No. B15557111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFidaxomicin-d7
Molecular FormulaC52H74Cl2O18
Molecular Weight1065.1 g/mol
Structural Identifiers
InChIInChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1/i3D3,4D3,24D
InChIKeyZVGNESXIJDCBKN-BOIRIPMYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fidaxomicin-d7: Stable Isotope-Labeled Internal Standard for Fidaxomicin LC-MS/MS Quantification


Fidaxomicin-d7 (CAS 2143934-06-7) is a deuterium-labeled analog of fidaxomicin, a macrocyclic RNA polymerase inhibitor antibiotic used clinically for Clostridium difficile infections [1]. The compound contains seven deuterium atoms substituted at specific positions, yielding a molecular weight of 1065.09 Da, compared to 1058.04 Da for unlabeled fidaxomicin . This stable isotope-labeled internal standard (SIL-IS) is primarily intended for use as an internal standard for the quantification of fidaxomicin by GC- or LC-mass spectrometry, with a stated chemical purity exceeding 99.5% (HPLC-UV) and isotopic purity greater than 99.8% (ESI-MS) [2].

Why Unlabeled Fidaxomicin or Structural Analogs Cannot Substitute for Fidaxomicin-d7 in Quantitative Bioanalysis


In LC-MS/MS bioanalytical workflows, unlabeled fidaxomicin cannot serve as its own internal standard due to identical mass-to-charge ratios and chromatographic co-elution with the target analyte, precluding MS differentiation. Structural analogs (e.g., other macrolide antibiotics) differ in physicochemical properties, resulting in divergent extraction recovery, ionization efficiency, and retention time behaviors that compromise quantification accuracy . Fidaxomicin-d7, as a stable isotope-labeled internal standard (SIL-IS), exhibits nearly identical molecular structure and physicochemical properties to the target analyte, ensuring consistent extraction recovery and near-simultaneous elution during chromatographic separation; even when matrix components affect the ionization of the analyte in the MS source, the effect on the SIL-IS remains consistent [1]. This property enables reliable compensation for matrix effects and ion suppression/enhancement that would otherwise introduce quantification bias when using non-isotopic internal standards [2].

Fidaxomicin-d7 Quantitative Differentiation Evidence: Comparator-Based Performance Data


Fidaxomicin-d7 Chemical Purity (HPLC-UV) Specification vs. Unlabeled Fidaxomicin Reference Standard

Fidaxomicin-d7 is supplied with a certified chemical purity exceeding 99.5% as determined by HPLC-UV, representing a purity specification that meets or exceeds typical requirements for analytical reference standards in regulated bioanalysis [1]. In comparison, general research-grade unlabeled fidaxomicin products may carry purity specifications of ≥95% to ≥98%, depending on the supplier and intended use category . The higher certified purity of Fidaxomicin-d7 ensures that the internal standard itself introduces minimal interfering signals, which is critical for achieving the precision and accuracy required in validated LC-MS/MS methods .

LC-MS/MS bioanalysis Analytical method validation Reference standard procurement

Fidaxomicin-d7 Isotopic Purity (ESI-MS) Enables Accurate SIL-IS Quantification

Fidaxomicin-d7 is characterized with an isotopic purity greater than 99.8% as measured by ESI-MS, ensuring that the +7 Da mass shift from the unlabeled parent is both consistent and free from significant isotopic cross-contamination [1]. In contrast, lower-grade deuterated standards or in-house deuterated preparations may exhibit isotopic purity below 98%, leading to measurable unlabeled carryover signals that compromise the linearity and accuracy of the isotope dilution calibration curve . A deuterated internal standard with <98% isotopic enrichment can produce a detectable signal in the unlabeled analyte MRM channel, causing positive bias at low analyte concentrations [2].

Stable isotope dilution LC-MS/MS quantification Isotopic purity validation

Fidaxomicin-d7 Validated LC-MS/MS Method Application in Human Plasma Pharmacokinetic Studies

Fidaxomicin-d7 has been explicitly designated as the internal standard in a validated LC-MS/MS biological analysis method for the quantification of fidaxomicin and its metabolite OP-1118 in human plasma from clinical research subjects [1]. The method employs liquid-liquid extraction pretreatment, an XSelect CSH C18 chromatographic column, and gradient elution, with Fidaxomicin-d7 serving as the SIL-IS for accurate concentration determination [2]. In contrast, non-isotopic internal standards (e.g., structural analogs) used in alternative methods require extensive cross-validation to demonstrate comparable extraction recovery and matrix effect compensation, which Fidaxomicin-d7 inherently provides due to its co-elution and near-identical physicochemical behavior [3].

Pharmacokinetics Bioanalytical method validation Clinical research

Fidaxomicin-d7 CAS and Molecular Weight Differentiation from Unlabeled Fidaxomicin

Fidaxomicin-d7 carries a distinct CAS registry number (2143934-06-7) and molecular weight (1065.09 Da) that unambiguously differentiate it from unlabeled fidaxomicin (CAS 873857-62-6; MW 1058.04 Da) . The +7 Da mass shift, resulting from the substitution of seven hydrogen atoms with deuterium, provides a consistent and predictable MRM transition offset in triple quadrupole MS detection [1]. When compared to unlabeled fidaxomicin, the deuterated analog's distinct CAS number ensures correct procurement, inventory tracking, and regulatory documentation for analytical reference materials, which is critical for laboratories operating under GLP or ISO 17025 quality systems [2].

Chemical procurement Inventory management Regulatory documentation

Regulatory-Grade Documentation and Traceability to Pharmacopeial Standards

Fidaxomicin-d7 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Application (ANDA) submissions or during commercial production of fidaxomicin [1]. Traceability against pharmacopeial standards (USP or EP) can be provided, which is a critical differentiator when compared to generic research-grade deuterated standards that may lack full characterization documentation or certified traceability chains [2]. For laboratories operating under FDA or EMA regulatory oversight, the availability of fully characterized reference standards with documented traceability is a procurement prerequisite that generic alternatives cannot satisfy [3].

ANDA filing Method validation Regulatory compliance

Optimal Research and Industrial Applications for Fidaxomicin-d7 Based on Quantitative Evidence


Clinical Pharmacokinetic Studies Requiring Validated LC-MS/MS Quantification in Human Plasma

Fidaxomicin-d7 is the preferred internal standard for validated LC-MS/MS quantification of fidaxomicin and its metabolite OP-1118 in human plasma from clinical research subjects [1]. The compound's established use in a patented analytical method utilizing liquid-liquid extraction, XSelect CSH C18 chromatography, and gradient elution provides a regulatory-precedented framework for method development and validation [2]. With an isotopic purity >99.8% and chemical purity >99.5%, Fidaxomicin-d7 ensures minimal interference and accurate quantification across the therapeutic range, including at the validated LLOQ of 0.05 mg/L in plasma [3].

Regulated Bioanalytical Method Validation and ANDA Submission Support

Laboratories conducting analytical method validation (AMV) for Abbreviated New Drug Applications (ANDA) or commercial fidaxomicin production require reference standards with full characterization data and traceability to USP or EP pharmacopeial standards [1]. Fidaxomicin-d7, supplied with regulatory-compliant characterization documentation and certified traceability, meets ICH Q2(R1) guidelines for method validation parameters including accuracy, precision, and stability [2]. The distinct CAS 2143934-06-7 ensures unambiguous identification in regulatory submissions and quality control documentation [3].

Therapeutic Drug Monitoring (TDM) and Bioequivalence Studies

For therapeutic drug monitoring of fidaxomicin in patient populations or bioequivalence studies comparing generic formulations, Fidaxomicin-d7 enables precise quantification by compensating for matrix effects and ionization variability inherent in complex biological samples [1]. As a SIL-IS, it co-elutes with the target analyte and experiences identical ion suppression or enhancement effects, yielding accurate concentration determinations that structural analog internal standards cannot reliably provide [2]. The >99.8% isotopic purity ensures that signal in the unlabeled analyte MRM channel is not compromised by isotopic carryover, preserving assay linearity across the concentration range [3].

Quality Control of Fidaxomicin Drug Substance and Drug Product

In pharmaceutical quality control laboratories, Fidaxomicin-d7 serves as a stable isotope-labeled internal standard for LC-MS/MS impurity profiling, related substances testing, and stability-indicating assays [1]. The compound's high chemical purity (>99.5% by HPLC-UV) ensures that the internal standard itself does not contribute detectable impurities that could confound the analysis of degradation products or process-related impurities [2]. Regulatory-grade documentation and traceability to pharmacopeial standards enable direct integration into quality control workflows compliant with ICH guidelines and GMP requirements [3].

Technical Documentation Hub

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